RGB-286147

CDK inhibition Cancer biology Kinase selectivity

Standard CDK inhibitors (e.g., palbociclib) fail against quiescent tumor populations, creating false negatives in dormancy and MRD research. RGB-286147 solves this with a proteome-wide CDK/CRK profile. - **Broad spectrum**: Targets CDK1/2/3/5/7/9 and CRKs (p42/CCRK, PCTK1/3, PFTK1); spares CDK4/6 (IC50 >280 nM). - **Noncycling cell potency**: 40 nM IC50 vs non-proliferating tumor cells-unique among CDK inhibitors. - **Clean selectivity**: <20% inhibition of 60 off-target kinases at 1 µM. - **Cost-effective**: Average GI50 <10 nM across 60 cancer cell lines; ideal for HTS.

Molecular Formula C23H22Cl2N4O3
Molecular Weight 473.3 g/mol
CAS No. 784211-09-2
Cat. No. B1679313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRGB-286147
CAS784211-09-2
SynonymsRGB-286147
Molecular FormulaC23H22Cl2N4O3
Molecular Weight473.3 g/mol
Structural Identifiers
SMILESCC(C)C1=NN(C2=C1C(=O)NC(=N2)CC3=CC=C(C=C3)OCCO)C4=C(C=CC=C4Cl)Cl
InChIInChI=1S/C23H22Cl2N4O3/c1-13(2)20-19-22(29(28-20)21-16(24)4-3-5-17(21)25)26-18(27-23(19)31)12-14-6-8-15(9-7-14)32-11-10-30/h3-9,13,30H,10-12H2,1-2H3,(H,26,27,31)
InChIKeyRSQPNXBTPUXMQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RGB-286147: CDK/CRK Inhibitor Overview


RGB-286147 is a pyrazolo-pyrimidinone derivative that functions as a selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs) [1]. Identified through proteome-wide kinase scanning, its molecular weight is 473.4 g/mol with a chemical formula of C23H22Cl2N4O3 [2]. The compound is cell-permeable and characterized by a broad spectrum of targets, including CDK1/2/3/5/7/9 and CRKs such as p42/CCRK, PCTK1/3, and PFTK1, distinguishing it from more narrowly targeted CDK inhibitors [1].

Why RGB-286147 Cannot Be Replaced


Substitution with other CDK inhibitors like dinaciclib or roscovitine is not scientifically equivalent due to fundamental differences in target spectrum and cellular activity profile. RGB-286147 is a proteome-wide CDK/CRK-specific inhibitor that uniquely targets multiple CDK-related kinases in addition to canonical CDKs [1]. Critically, it exhibits potent cytotoxic activity toward noncycling tumor cells—a property not shared by classical cell cycle inhibitors [1]. This differential profile makes RGB-286147 essential for studies focused on tumor cell survival determinants beyond cell cycle progression, where a generic CDK inhibitor would produce misleading results due to incomplete target coverage or inability to affect quiescent tumor populations [1].

RGB-286147 vs. CDK Inhibitor Analogs


CDK Inhibitory Potency vs. Dinaciclib

RGB-286147 demonstrates a distinct potency profile against CDKs compared to the pan-CDK inhibitor dinaciclib. While dinaciclib exhibits sub-nanomolar potency against CDK2 and CDK5 (IC50 = 1 nM each), RGB-286147 shows a more moderate yet broader potency across CDK1/2/3/5/7/9, with IC50 values ranging from 9-71 nM [1]. Critically, RGB-286147 displays significantly weaker activity against CDK4/6 (IC50 = 839 nM and 282 nM, respectively), whereas dinaciclib maintains activity against CDK4 (IC50 = 110 nM) . This differential pattern is crucial for experiments requiring CDK4/6 sparing while targeting transcriptional CDKs [1].

CDK inhibition Cancer biology Kinase selectivity

CDK Target Potency vs. Roscovitine

Compared to the first-generation CDK inhibitor roscovitine, RGB-286147 exhibits a distinct potency and selectivity shift. Roscovitine inhibits CDK1/2/5/7/9 with IC50 values in the 160-800 nM range, whereas RGB-286147 inhibits these same targets with 2- to 50-fold higher potency, ranging from 9-71 nM [1]. Notably, RGB-286147 is approximately 14-fold more potent against CDK1 (48 nM vs. 650 nM) and 47-fold more potent against CDK2 (15 nM vs. 700 nM) [1]. This potency differential translates to distinct experimental windows and enables more robust target engagement at lower compound concentrations, reducing the risk of off-target effects associated with high micromolar dosing [1].

CDK inhibition Cancer research Kinase inhibitors

Cytotoxic Activity Against Noncycling Tumor Cells

A defining differentiator of RGB-286147 is its potent cytotoxic activity toward noncycling tumor cells, a property not shared by many classical CDK inhibitors. In studies with HCT116 colon carcinoma cells, RGB-286147 inhibited the growth of non-cycling cells with an IC50 of 40 nM [1]. This activity is mechanistically linked to its broader target spectrum, which includes CDK-related kinases beyond those regulating the cell cycle [2]. In contrast, CDK4/6 inhibitors like palbociclib primarily induce cytostatic effects in cycling cells and show minimal activity against quiescent tumor populations. This unique cytotoxicity profile makes RGB-286147 essential for research focused on eliminating therapy-resistant, quiescent cancer cells that conventional inhibitors cannot address [1][2].

Cancer stem cells Quiescent tumor cells Cytotoxicity

Anti-Tumor Activity Across 60 Cell Lines

RGB-286147 demonstrates potent, broad-spectrum anti-tumor activity across a diverse panel of tumorigenic cell lines. In a screening of 60 human cancer cell lines, the compound exhibited an average GI50 value of less than 10 nM [1]. This broad potency surpasses that of many kinase inhibitors which show lineage-specific activity or require combination therapy. As a comparator, the FDA-approved CDK4/6 inhibitor palbociclib typically requires endocrine therapy combination for meaningful activity and exhibits GI50 values in the 0.5-2 µM range in sensitive breast cancer models, representing a 50- to 200-fold potency differential [2]. This broad, single-agent potency positions RGB-286147 as a versatile tool for investigating CDK/CRK dependency across multiple cancer types without confounding combination effects [1][2].

Anti-tumor activity Cancer cell line panel Growth inhibition

Selectivity Against 60 Kinases

Despite its proteome-wide CDK/CRK target coverage, RGB-286147 maintains a defined selectivity window. At a concentration of 1 µM, the compound exhibits less than 20% inhibition against 60 non-CDK/CRK kinases, confirming that its activity is restricted to the intended target family [1]. This selectivity profile is quantitatively distinct from broader spectrum kinase inhibitors such as staurosporine, which typically inhibit over 80% of kinases at similar concentrations. The selectivity index—defined as the ratio of CDK potency to off-target inhibition—provides a clear experimental window for attributing cellular phenotypes to CDK/CRK pathway modulation rather than off-target effects [1].

Kinase selectivity Off-target profiling Chemical biology

Target Spectrum Including CRKs

RGB-286147 is uniquely characterized as a proteome-wide CDK/CRK-specific inhibitor, targeting not only canonical CDKs (1/2/3/5/7/9) but also the less well-characterized CDK-related kinases (CRKs) including p42/CCRK, PCTK1/3, and PFTK1 [1]. This expanded target spectrum is a direct result of yeast three-hybrid proteome/kinome scanning and distinguishes RGB-286147 from all clinically developed CDK inhibitors such as palbociclib (CDK4/6-selective), ribociclib (CDK4/6-selective), and abemaciclib (CDK4/6-selective) which target only 2-3 kinases [1]. The inclusion of CRKs in the inhibition profile is critical for studies investigating non-canonical CDK functions in transcriptional regulation, RNA processing, and cellular stress responses—areas where selective CDK4/6 inhibitors are completely ineffective [1].

CRK inhibition Proteome-wide Kinase target spectrum

RGB-286147 Research Applications


Tumor Cell Dormancy and Minimal Residual Disease

The unique ability of RGB-286147 to inhibit growth of noncycling tumor cells with an IC50 of 40 nM makes it an essential tool for studying tumor dormancy and minimal residual disease [1]. Conventional CDK inhibitors like palbociclib show minimal activity against quiescent tumor populations, whereas RGB-286147 enables researchers to directly assess the contribution of CDK/CRK signaling to survival of non-proliferating cancer cells [1][2].

Transcriptional CDK Dependency Profiling

With its proteome-wide coverage of CDK7/9/12 and related CRKs, RGB-286147 is optimally suited for studying transcriptional addiction in cancer [1]. Its sub-100 nM potency against transcriptional CDKs (CDK7: 71 nM, CDK9: 9 nM) combined with sparing of CDK4/6 (IC50 = 839 nM and 282 nM) provides a clean experimental window to dissect transcriptional versus cell cycle CDK contributions [2].

Broad-Spectrum Anti-Tumor Screening

The compound's average GI50 of <10 nM across 60 tumorigenic cell lines enables robust, consistent target validation experiments across diverse cancer types [1]. This broad potency reduces compound consumption and ensures reproducible results in high-throughput screening campaigns, making RGB-286147 a cost-effective choice for large-scale profiling studies [1].

Selectivity-Controlled CDK/CRK Pathway Studies

The defined selectivity window (<20% inhibition of 60 non-CDK/CRK kinases at 1 µM) ensures that observed cellular phenotypes can be reliably attributed to CDK/CRK pathway modulation rather than off-target kinase inhibition [1]. This makes RGB-286147 ideal for chemical biology studies requiring clean target engagement attribution [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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